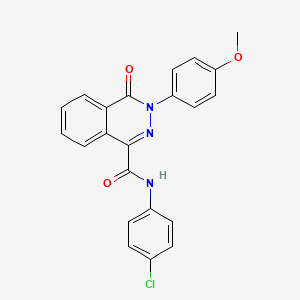

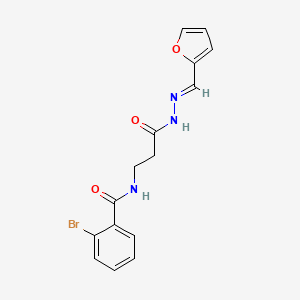

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 4-chlorophenyl and 4-methoxyphenyl substituents, has been achieved through a process characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. Although the specific compound N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is not directly mentioned, the methodologies applied in the synthesis of similar compounds suggest a robust approach to the creation of such amide derivatives. The characterization of these compounds provides a foundation for understanding their molecular structure and potential reactivity .

Molecular Structure Analysis

The molecular structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a compound with a similar core structure to the target compound, has been elucidated using single-crystal X-ray diffraction. This compound crystallizes in the triclinic space group with a chair conformation for the cyclohexane ring. The molecular conformation is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. This insight into the molecular conformation of a structurally related compound can inform the analysis of the target compound's molecular structure, which may also exhibit significant intramolecular hydrogen bonding and conformational stability .

Chemical Reactions Analysis

The research does not provide direct information on the chemical reactions specific to N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide. However, the structural analysis of related compounds, such as N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, indicates that these molecules are capable of forming extensive intramolecular hydrogen bonds, which could influence their reactivity. The presence of chlorophenyl and methoxyphenyl groups may also affect the electron distribution within the molecule, potentially leading to specific reactivity patterns in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not directly detailed in the provided papers. However, the structural data, including the presence of intramolecular hydrogen bonds and the conformation of the cyclohexane ring, suggest that these compounds would exhibit unique solubility, melting points, and stability characteristics. The chlorophenyl and methoxyphenyl substituents would contribute to the overall polarity and potential for intermolecular interactions, which are critical factors in determining the physical properties of such compounds .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Research on 1,2-oxazines, 1,2-benzoxazines, and related compounds, which include phthalazine derivatives like N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, focuses on their synthesis through dehydration of dihydroxy-oxazines and their use as electrophiles in organic synthesis. These compounds serve as chiral synthons in the creation of optically active molecules, highlighting their importance in synthetic chemistry and material science M. Sainsbury, 1991.

Pharmacological Properties and Clinical Use

In the realm of pharmacology, compounds structurally related to N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, such as Metoclopramide, showcase a variety of clinical uses, including gastrointestinal motility improvement, antiemetic effects, and facilitation of radiological examination of the gastrointestinal tract. This highlights the potential of related compounds in developing new therapeutic agents with specific pharmacological targets R. Pinder et al., 2012.

Anticancer Applications

Research into new anticancer drugs focuses on the tumor specificity and reduced toxicity towards normal cells of synthesized compounds. Among these, derivatives of N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide have shown promise in inducing apoptotic cell death in cancer cell lines while minimizing keratinocyte toxicity. This points to their potential as lead compounds in the development of safer and more targeted anticancer therapies Y. Sugita et al., 2017.

Environmental Impact Studies

Investigations into the environmental impact of chlorinated compounds, including those related to phthalazine derivatives, have provided critical insights into their moderate to high persistence and potential toxic effects on aquatic and mammalian life. Understanding the environmental fate and toxicology of such compounds is essential for assessing their ecological safety and guiding the design of compounds with reduced environmental persistence K. Krijgsheld & A. D. Gen, 1986.

properties

IUPAC Name |

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O3/c1-29-17-12-10-16(11-13-17)26-22(28)19-5-3-2-4-18(19)20(25-26)21(27)24-15-8-6-14(23)7-9-15/h2-13H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBVNDBHAQCACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553714.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide](/img/structure/B2553715.png)

![6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2553721.png)

![5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2553723.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid](/img/structure/B2553724.png)

![N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2553733.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2553735.png)

![2-[(2-Chlorophenyl)methylamino]butan-1-ol](/img/structure/B2553736.png)